3-Morpholinone, 6-(chloromethyl)-4-(phenylmethyl)-, (6S)-
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Overview
Description
3-Morpholinone, 6-(chloromethyl)-4-(phenylmethyl)-, (6S)- is a chemical compound with a unique structure that includes a morpholinone ring substituted with chloromethyl and phenylmethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Morpholinone, 6-(chloromethyl)-4-(phenylmethyl)-, (6S)- typically involves the reaction of morpholine derivatives with appropriate chloromethyl and phenylmethyl reagents. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as crystallization or chromatography to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions
3-Morpholinone, 6-(chloromethyl)-4-(phenylmethyl)-, (6S)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted morpholinone derivatives.
Scientific Research Applications
3-Morpholinone, 6-(chloromethyl)-4-(phenylmethyl)-, (6S)- has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-Morpholinone, 6-(chloromethyl)-4-(phenylmethyl)-, (6S)- exerts its effects involves interactions with specific molecular targets and pathways. For example, in medicinal applications, the compound may bind to enzyme active sites, inhibiting their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-Morpholinone, 6-phenyl-, (6S)-: Similar structure but lacks the chloromethyl group.
3-Morpholinone, 6-(trifluoromethyl)-, (6S)-: Contains a trifluoromethyl group instead of chloromethyl.
3-Morpholinone, 6-methyl-: Substituted with a methyl group instead of chloromethyl and phenylmethyl.
Uniqueness
3-Morpholinone, 6-(chloromethyl)-4-(phenylmethyl)-, (6S)- is unique due to the presence of both chloromethyl and phenylmethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these functional groups play a crucial role.
Properties
IUPAC Name |
4-benzyl-6-(chloromethyl)morpholin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c13-6-11-8-14(12(15)9-16-11)7-10-4-2-1-3-5-10/h1-5,11H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSXZAOJHAYKPIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC(=O)N1CC2=CC=CC=C2)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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